2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride
Description
2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride is a compound that features a benzimidazole moiety fused to a benzoic acid structure. Benzimidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2.ClH/c17-14(18)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13;/h1-8H,(H,15,16)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZDNADEGQMTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride typically involves the cyclization of o-phenylenediamine with carboxylic acids under dehydrating conditions. One common method includes heating o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid at elevated temperatures . Another approach involves the use of microwave-assisted synthesis, which provides a more efficient and eco-friendly route .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride exhibits significant antimicrobial properties. It functions by binding to bacterial amino acid receptors, inhibiting growth effectively against various Gram-positive and Gram-negative bacteria as well as fungal strains .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of derivatives of 2-(1H-Benzo[d]imidazol-2-yl)benzoic acid against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity with MIC values as low as 1.27 µM against certain strains .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. Studies have shown that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil.
Case Study: Anticancer Screening
In vitro studies on human colorectal carcinoma cell lines (HCT116) demonstrated that specific derivatives of 2-(1H-Benzo[d]imidazol-2-yl)benzoic acid showed remarkable potency, with IC50 values reaching as low as 4.53 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
Pharmacological Studies
Pharmacological evaluations have revealed that derivatives of this compound can act as inhibitors of key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for purine synthesis . These findings suggest potential applications in developing new antimicrobial and anticancer therapies.
Material Science Applications
Beyond biological applications, the compound's unique chemical structure allows it to be utilized in material science, particularly in the development of novel polymers and nanomaterials. The ability to form stable complexes with metal ions makes it a candidate for catalysis and sensor applications.
Case Study: Catalytic Properties
Research has demonstrated that complexes formed with transition metals using this compound can facilitate C–C coupling reactions efficiently, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)benzoic acid: Similar structure but lacks the benzimidazole moiety.
Benzimidazole derivatives: Compounds like omeprazole and pantoprazole, which are used as proton pump inhibitors
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride is unique due to its combined benzimidazole and benzoic acid structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler benzimidazole or benzoic acid derivatives .
Biological Activity
2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through various methods, often involving the reaction of benzimidazole derivatives with substituted benzoic acids. Techniques such as NMR, FTIR, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. The unique imidazole ring allows for interactions with metal ions, which can influence enzyme activity and protein interactions, making it a valuable probe in biochemical assays .
The biological activity of 2-(1H-benzimidazol-2-yl)benzoic acid hydrochloride is primarily attributed to its ability to coordinate with metal ions in enzymes, modulating their activity. This coordination can affect various biochemical pathways, leading to significant biological effects such as antimicrobial, anti-inflammatory, and anticancer activities .
Antimicrobial Activity
Research shows that compounds related to 2-(1H-benzimidazol-2-yl)benzoic acid exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus range from 20–40 µM, while values against E. coli are between 40–70 µM .
- Comparative studies indicate that these compounds possess lower activity than standard antibiotics like ceftriaxone but show promise against multi-drug resistant strains .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties in various assays. For example, it scavenged approximately 80% of DPPH radicals in experimental setups, indicating its potential as an antioxidant agent .
Anti-inflammatory Activity
In vitro studies have indicated that derivatives of the benzimidazole structure exhibit anti-inflammatory effects. For instance, some synthesized compounds showed comparable anti-inflammatory activity to diclofenac sodium in carrageenan-induced edema models .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
